molecular formula C22H15FN4O3S B2956936 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 895789-74-9

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2956936
CAS RN: 895789-74-9
M. Wt: 434.45
InChI Key: JNESDDXOBXOWAB-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been utilized to create hybrid molecules containing structural motifs related to the target compound, exhibiting antimicrobial, antilipase, and antiurease activities. These synthesized compounds demonstrate moderate to good antimicrobial activity against various microorganisms, showcasing the potential of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).

Fluorescent Properties for Analytical Purposes

Research into 3-azolyl-7-diethylaminocoumarin derivatives, which share a core structure with the compound of interest, has identified candidates with promising fluorescent properties for analytical and biological chemistry applications. These findings underline the utility of such compounds in the development of sensitive fluorophores (Takechi et al., 2000).

Synthesis of Thiazole-5-carboxylates

The photolysis approach has been applied to synthesize thiazole-5-carboxylate esters, illustrating a method of generating compounds with potential relevance to the target molecule's chemical class. This synthesis pathway opens avenues for exploring the chemical space around thiazole derivatives for various applications (Fong et al., 2004).

Antimicrobial Activity of Thiazolo[3, 2]pyridines

The condensation and subsequent reactions leading to thiazolo[3, 2]pyridines containing pyrazolyl moieties have demonstrated antimicrobial activities. Such studies indicate the therapeutic potential of compounds within this chemical framework, suggesting avenues for the development of new antimicrobial agents (El-Emary et al., 2005).

High-Fluorescence Quantum Yield Carbon Dots

Investigations into carbon dots with high fluorescence quantum yields have identified organic fluorophores as the primary source of fluorescence. This research provides insights into the design of fluorescent materials with potential overlaps in structural motifs with the target compound, offering possibilities for its application in sensor and imaging technologies (Shi et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c23-17-7-3-2-6-15(17)19-25-22-27(26-19)14(12-31-22)9-10-24-20(28)16-11-13-5-1-4-8-18(13)30-21(16)29/h1-8,11-12H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNESDDXOBXOWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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